molecular formula C11H13N3S B14314471 2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole CAS No. 112357-56-9

2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole

Cat. No.: B14314471
CAS No.: 112357-56-9
M. Wt: 219.31 g/mol
InChI Key: UBKSUTMZZRXHHX-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1-methylhydrazinyl group and a 4-methylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired thiazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or phenyl ring.

Scientific Research Applications

2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazinyl)-4-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.

    2-(1-Methylhydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    2-(1-Methylhydrazinyl)-4-(4-nitrophenyl)-1,3-thiazole: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

2-(1-Methylhydrazinyl)-4-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the 1-methylhydrazinyl group and the 4-methylphenyl group, which confer specific chemical and biological properties

Properties

CAS No.

112357-56-9

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)10-7-15-11(13-10)14(2)12/h3-7H,12H2,1-2H3

InChI Key

UBKSUTMZZRXHHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N(C)N

Origin of Product

United States

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